

Application Notes and Protocols for Prezatide Copper in Hair Follicle Stimulation Research

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Compound of Interest

Compound Name: *Prezatide copper*

Cat. No.: *B612804*

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Introduction:

Prezatide copper, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a naturally occurring compound that has garnered significant attention for its regenerative and protective properties.^{[1][2]} Initially identified for its role in wound healing, recent research has illuminated its potential as a potent agent for stimulating hair follicle activity and promoting hair growth.^{[1][3][4]} These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols for investigating **Prezatide copper**'s effects on hair follicles, intended for use by researchers in academia and the pharmaceutical industry.

Mechanism of Action:

Prezatide copper (GHK-Cu) exerts a multi-faceted influence on the hair follicle microenvironment, promoting a shift towards the anagen (growth) phase of the hair cycle.^[2] Its mechanisms include stimulating cellular repair, improving scalp health, and modulating key biological pathways.^{[2][4]}

- **Stimulation of Follicular and Dermal Papilla Cells:** GHK-Cu has been shown to stimulate the proliferation of dermal papilla cells (DPCs), which are crucial for regulating hair follicle

development and growth.[1][5][6] Studies indicate that GHK-Cu can activate dormant hair follicles, encouraging them to re-enter the anagen phase.[2]

- Modulation of Signaling Pathways: The Wnt/β-catenin signaling pathway is a master regulator of hair follicle regeneration.[7][8][9][10] Research suggests that GHK-Cu promotes hair growth by activating the Wnt/β-catenin pathway, leading to the proliferation and differentiation of hair follicle stem cells.[11][12]
- Angiogenesis and Growth Factor Production: GHK-Cu promotes the formation of new blood vessels (angiogenesis) around the hair follicle, which enhances the delivery of oxygen and essential nutrients.[1][2] It stimulates the production of Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), both of which are known to increase perifollicular vascularization and are major mediators of hair follicle growth and size.[11][13][14][15][16]
- Extracellular Matrix (ECM) Remodeling: The peptide boosts the synthesis of essential ECM proteins like collagen and elastin.[2][17][18] This strengthens the structural matrix surrounding the follicles, improving their anchoring and reducing hair shedding.[13][19]
- Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress at the scalp can damage hair follicles.[1] GHK-Cu exhibits potent anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.[17][20] It also provides antioxidant protection by increasing the activity of enzymes like superoxide dismutase (SOD), shielding follicles from free radical damage.[17][21][22]
- DHT Modulation: While not a direct DHT blocker like finasteride, some evidence suggests that copper ions, delivered by GHK-Cu, can inhibit the activity of 5-alpha reductase type 1, the enzyme that produces follicle-damaging DHT in the scalp.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro, ex vivo, and in vivo studies on **Prezatide copper** and related copper peptides.

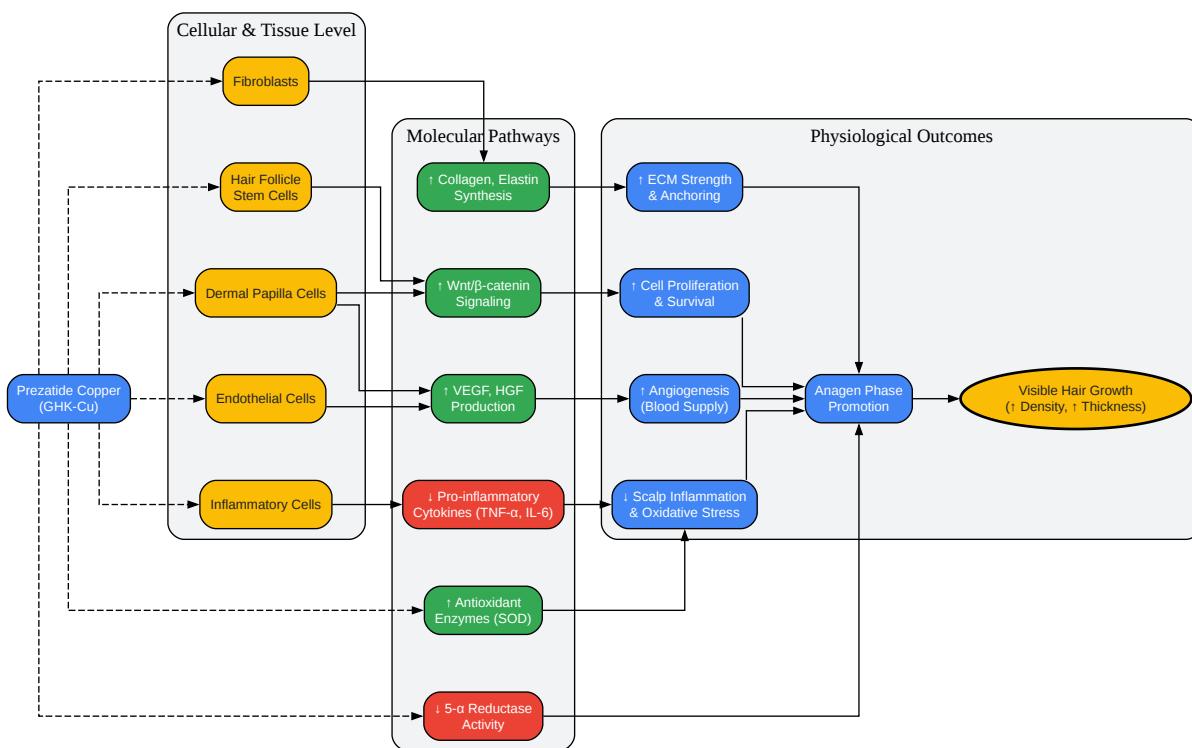
Table 1: Summary of In Vitro & Ex Vivo Study Results

Parameter Measured	Cell/Tissue Type	Treatment & Concentration	Key Quantitative Result	Reference
Cell Proliferation	Human Dermal Papilla Cells	Copper Tripeptide-1 (GHK-Cu)	Up to 70% increase compared to controls.	[23]
Hair Follicle Elongation	Human Hair Follicles (ex vivo)	AHK-Cu (10^{-12} - 10^{-9} M)	Stimulated elongation of hair follicles.	[6][24]
Apoptosis of DPCs	Human Dermal Papilla Cells	AHK-Cu (10^{-9} M)	Elevated Bcl-2/Bax ratio; reduced cleaved caspase-3 and PARP levels.	[6][14]
Collagen Production	Human Dermal Fibroblasts	GHK-Cu	Increased by up to 70% in laboratory studies.	[25]
Oxidative Damage	Hair Follicle Cells	Copper Peptides	Reduced oxidative damage by 50%.	[23]

Table 2: Summary of In Vivo & Clinical Study Results

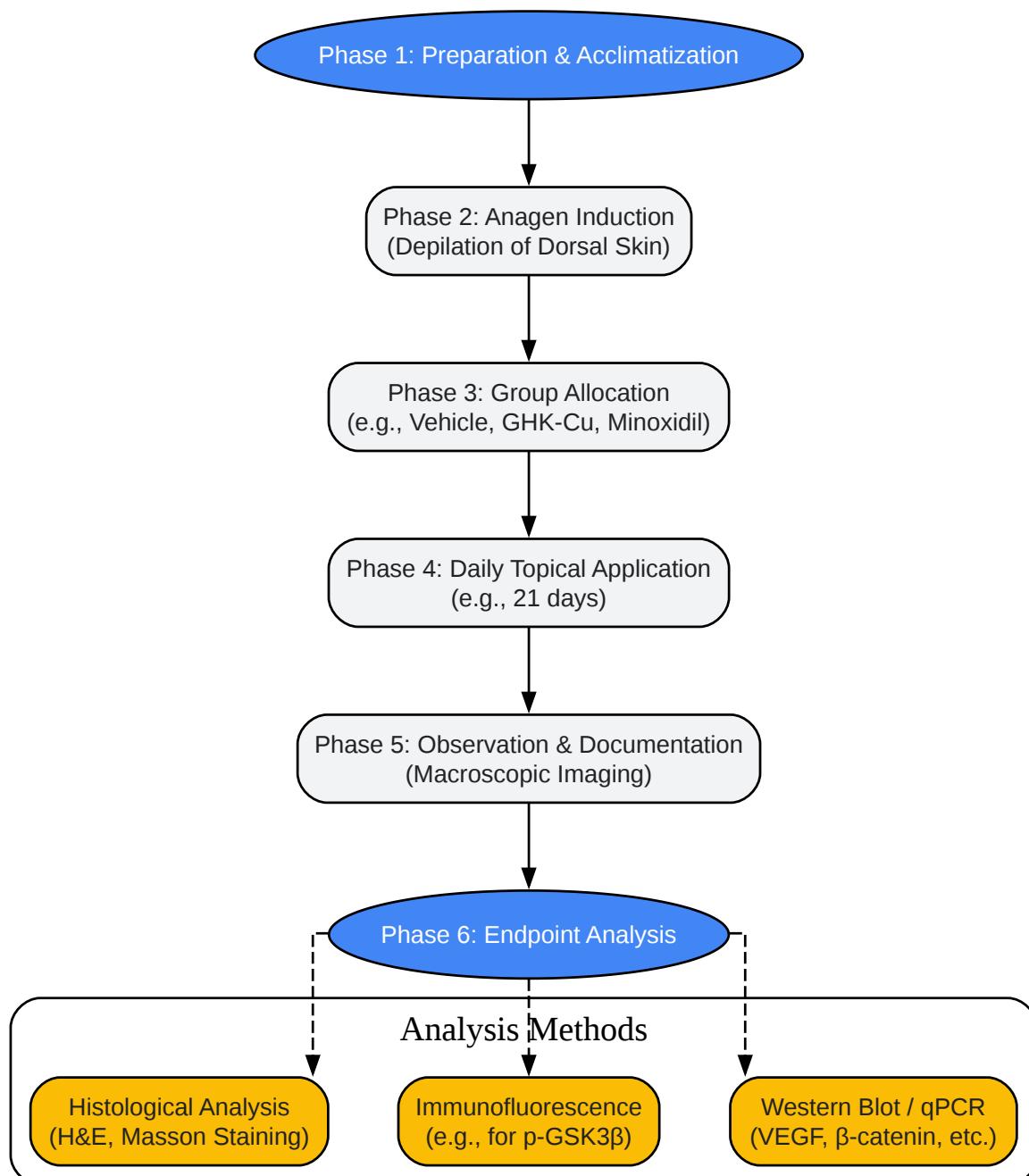
Study Type	Model/Subject s	Treatment Protocol	Key Quantitative Result	Reference
Clinical Trial	Human Subjects	GHK-Cu topical solution (twice daily for 6 months)	38% increase in hair count compared to placebo.	[3]
Clinical Trial	Human Subjects	Copper peptide serum	27% increase in hair density after six months.	[19][23]
Retrospective Analysis	Male Patients with AGA	5 monthly sessions of Minoxidil- Dutasteride- Copper Peptide Tattooing	Median top scalp area regrowth of 26.5% to 35.5%.	[12][26]
Clinical Study (Microneedling)	Human Subjects with AGA	Microneedling + Topical vs. Topical alone (12 weeks)	Mean hair count increase of 91.4 vs. 22.2, respectively.	[27][28]
Animal Study	C57BL/6 Mice	GHK-Cu in an ionic liquid microemulsion	Increased hair density and accelerated anagen phase entry.	[11][12]

Signaling Pathway and Experimental Workflow Diagrams

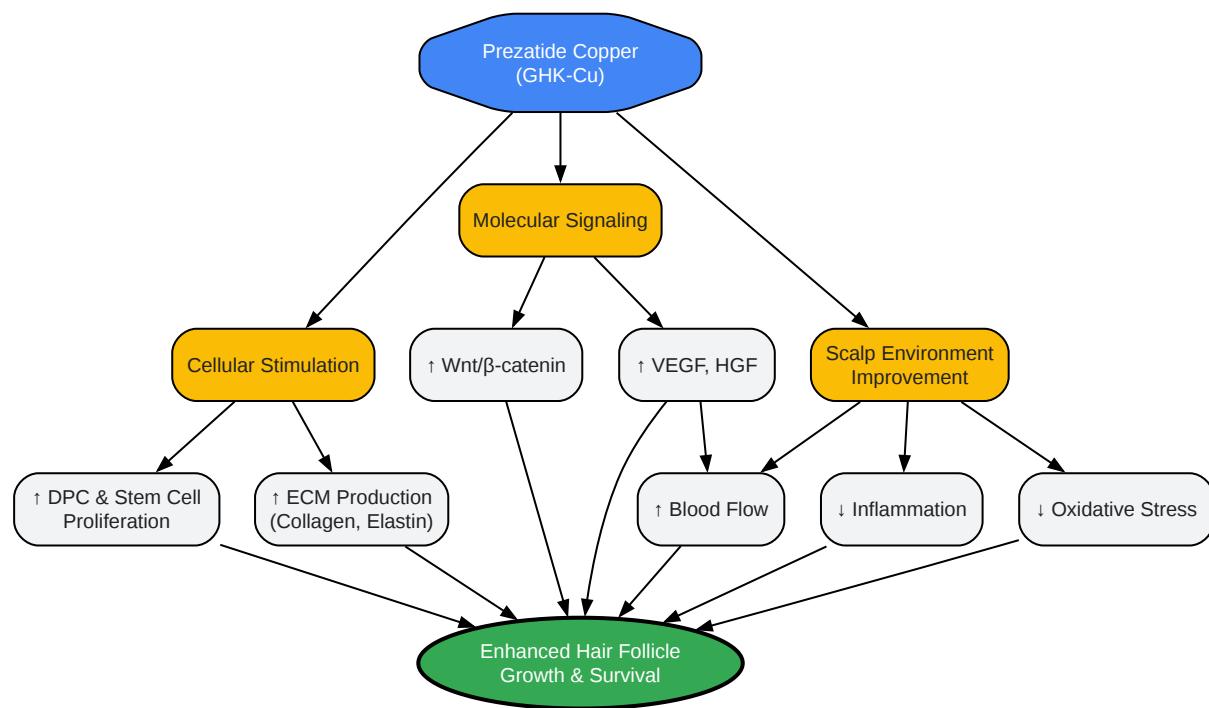


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Caption: Signaling pathway of **Prezatide copper** in hair follicle stimulation.

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Caption: Experimental workflow for an in vivo alopecia animal model study.



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Caption: Logical relationship of GHK-Cu's multifaceted effects on hair follicles.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: In Vitro Proliferation of Human Dermal Papilla Cells (DPCs)

Objective: To assess the effect of **Prezatide copper** on the proliferation of human DPCs.

Materials:

- Human Dermal Papilla Cells (primary culture or cell line).
- DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **Prezatide copper** (GHK-Cu) stock solution (e.g., 1 mM in sterile PBS).
- 96-well cell culture plates.
- Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU).
- Plate reader (spectrophotometer).

Methodology:

- Cell Seeding: Culture DPCs in standard growth medium. Once confluent, detach cells using trypsin-EDTA and seed them into a 96-well plate at a density of $2-5 \times 10^3$ cells per well in 100 μL of growth medium.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Treatment: Prepare serial dilutions of GHK-Cu in serum-free or low-serum (0.5-1% FBS) medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10^{-12} M to 10^{-6} M). A vehicle control (medium with PBS) should be included.
- Medium Exchange: Carefully aspirate the growth medium from the wells and replace it with 100 μL of the prepared GHK-Cu solutions or control medium.
- Incubation: Incubate the cells for an additional 48-72 hours.

- Proliferation Assay: Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 2-4 hours).
- Data Acquisition: If using an MTT assay, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
- Analysis: Normalize the absorbance values of the treatment groups to the vehicle control group to determine the percentage change in cell proliferation.

Protocol 2: Ex Vivo Human Hair Follicle Organ Culture

Objective: To measure the effect of **Prezatide copper** on the elongation of isolated human hair follicles.

Materials:

- Human scalp skin samples (e.g., from facelift surgery, with ethical approval and consent).
- Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
- **Prezatide copper** (GHK-Cu) stock solution.
- 24-well cell culture plates.
- Stereomicroscope with a calibrated eyepiece or imaging software.

Methodology:

- Follicle Isolation: Under a stereomicroscope, microdissect individual anagen hair follicles from the subcutaneous fat of the scalp sample. Ensure the dermal papilla remains intact.
- Culture Setup: Place one isolated follicle per well into a 24-well plate containing 1 mL of supplemented Williams E medium.
- Treatment: Add GHK-Cu to the culture medium at desired final concentrations (e.g., 10^{-12} M to 10^{-9} M).[6][24] Include a vehicle control group.
- Incubation: Culture the follicles at 37°C in a 5% CO₂ incubator.

- Measurement: On Day 0, measure the initial length of each hair follicle from the base of the bulb to the tip of the hair shaft using the stereomicroscope.
- Daily Measurement and Medium Change: Repeat the length measurement every 24-48 hours for a period of 7-10 days. Change the culture medium with fresh treatment or control medium every 2 days.
- Analysis: Calculate the change in hair follicle length from Day 0 for each group. Perform statistical analysis to compare the elongation in the GHK-Cu treated groups versus the control group.

Protocol 3: In Vivo Hair Growth Study in C57BL/6 Mice

Objective: To evaluate the hair growth-promoting efficacy of topical **Prezatide copper** in an animal model.

Materials:

- 7-week-old C57BL/6 mice (their hair cycle is synchronized at this age).
- Electric animal clippers and hair removal wax or cream.
- Topical formulation of **Prezatide copper** (e.g., 2% GHK-Cu in a suitable vehicle like an ionic liquid microemulsion).[11]
- Control vehicle and positive control (e.g., 5% Minoxidil solution).
- Digital camera for documentation.
- Biopsy punches (4 mm).
- Formalin and materials for paraffin embedding and sectioning.
- H&E and Masson's trichrome stains.

Methodology:

- Anagen Induction: Anesthetize the mice and remove the hair from a defined area (e.g., 2 cm x 3 cm) on the dorsal skin using clippers and wax. This synchronizes the hair follicles into the anagen (growth) phase. The skin will appear pink within 24-48 hours, confirming anagen entry.
- Group Allocation: Randomly divide the mice into treatment groups (n=6-10 per group): Vehicle Control, GHK-Cu formulation, and Positive Control (Minoxidil).
- Topical Application: Beginning the day after depilation, apply a fixed volume (e.g., 100-200 μ L) of the assigned solution to the depilated skin area once daily for 14-21 days.[11]
- Macroscopic Evaluation: Photograph the dorsal skin of each mouse every 3-4 days to visually assess hair regrowth, coverage, and pigmentation.
- Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice.
- Histological Analysis: Collect full-thickness skin samples from the treated area using a biopsy punch. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section.
- Staining and Microscopy: Stain the sections with Hematoxylin and Eosin (H&E) to analyze hair follicle morphology, number, and cycle stage (anagen vs. catagen/telogen). Masson's trichrome staining can be used to assess collagen deposition around the follicles.
- Analysis: Quantify hair regrowth from photographs (e.g., using image analysis software to measure the area of hair coverage). For histology, count the number of anagen follicles per field of view and measure follicle depth and diameter. Compare results between treatment groups using appropriate statistical tests.[11]

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